molecular formula C19H14BrNO4 B2955871 6-bromo-3-(indoline-1-carbonyl)-8-methoxy-2H-chromen-2-one CAS No. 833433-89-9

6-bromo-3-(indoline-1-carbonyl)-8-methoxy-2H-chromen-2-one

Cat. No.: B2955871
CAS No.: 833433-89-9
M. Wt: 400.228
InChI Key: MYQMCLJTYAPQHY-UHFFFAOYSA-N
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Description

6-bromo-3-(indoline-1-carbonyl)-8-methoxy-2H-chromen-2-one is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Synthesis and Imaging Applications

6-bromo-3-(indoline-1-carbonyl)-8-methoxy-2H-chromen-2-one, due to its structural similarities with various chromene derivatives, may have potential applications in the synthesis of novel compounds for imaging purposes. For instance, carbon-11-labeled 4-aryl-4H-chromenes have been synthesized and explored as new PET agents for imaging apoptosis in cancer, showcasing the relevance of chromene derivatives in the development of imaging agents (Gao et al., 2010).

Photochemistry and Material Science

Chromene derivatives are known for their photochemical properties, which can be harnessed in material science. For example, spiropyran metal complexes, which include chromene structures, have been synthesized and their photochemistry investigated for potential applications in material science, demonstrating the versatility of chromene derivatives in creating responsive materials (Feuerstein et al., 2019).

Organic Synthesis and Chemical Reactions

The bromo and methoxy groups present in this compound suggest its utility in organic synthesis, especially in regioselective bromination and subsequent nucleophilic substitution reactions, which are fundamental in the synthesis of indolines and indoles (Miyake & Kikugawa, 1983). Similarly, its potential for facilitating Suzuki coupling and lactonization sequences has been demonstrated in the synthesis of benzo[c]chromen-6-ones, highlighting its role in complex organic synthesis processes (Kemperman et al., 2006).

Fluorescence and Imaging

Certain benzo[c]chromen derivatives exhibit excellent fluorescence properties, suggesting that this compound might also find applications in fluorescence-based imaging and sensing technologies, given the structural similarities (Shi et al., 2017).

Properties

IUPAC Name

6-bromo-3-(2,3-dihydroindole-1-carbonyl)-8-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrNO4/c1-24-16-10-13(20)8-12-9-14(19(23)25-17(12)16)18(22)21-7-6-11-4-2-3-5-15(11)21/h2-5,8-10H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQMCLJTYAPQHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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